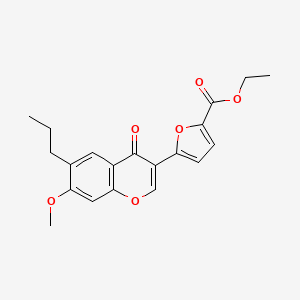![molecular formula C12H7ClN6 B2761481 4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1982987-62-1](/img/structure/B2761481.png)
4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine is a chemical compound with the molecular formula C12H7ClN6 and a molecular weight of 270.68 g/mol . This compound is part of the pyrazolo[1,5-a]pyrazine family, which is known for its diverse biological activities and applications in scientific research .
Preparation Methods
The synthesis of 4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate can form the pyrazolo[1,5-a]pyrazine core.
Introduction of the azido group: The azido group can be introduced by reacting the intermediate compound with sodium azide in the presence of a suitable solvent and catalyst.
Chemical Reactions Analysis
4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution reactions: The azido group can participate in substitution reactions, often leading to the formation of amines or other derivatives.
Cycloaddition reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine has several applications in scientific research:
Proteomics research: This compound is used as a biochemical tool in proteomics research to study protein interactions and functions.
Medicinal chemistry: It serves as a precursor for the synthesis of various biologically active molecules, which can be used in drug discovery and development.
Chemical biology: The compound is used to investigate biological pathways and mechanisms due to its ability to form covalent bonds with target molecules.
Mechanism of Action
The mechanism of action of 4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine involves its ability to form covalent bonds with target molecules. The azido group is highly reactive and can undergo cycloaddition reactions with alkyne or alkene groups in biological molecules, forming stable triazole linkages. This reactivity makes it a valuable tool for labeling and tracking biomolecules in various biological studies .
Comparison with Similar Compounds
4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:
4-Amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine: This compound has an amino group instead of an azido group, which affects its reactivity and applications.
4-Azido-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine: This compound has a methyl group instead of a chlorine atom on the phenyl ring, which can influence its chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct reactivity profile and makes it suitable for specialized applications in scientific research .
Properties
IUPAC Name |
4-azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN6/c13-9-3-1-8(2-4-9)10-7-11-12(16-18-14)15-5-6-19(11)17-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBPBRQHGBAKPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CN=C(C3=C2)N=[N+]=[N-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2761399.png)




![N-[2-(2-Phenylethyl)cyclopentyl]but-2-ynamide](/img/structure/B2761407.png)
![2-[6-(3-Methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2761410.png)
![4,6-Dioxo-2,4,5,6-tetrahydro-1H-benzo[g]imidazo[1,2,3-ij]pteridin-12-ium chloride](/img/structure/B2761411.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)propanamide](/img/structure/B2761414.png)
![N-(3-chloro-4-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2761415.png)

![2-Chloro-1-[5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2761417.png)
![4-[4-(thiophen-3-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2761418.png)
![N-[2-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2761419.png)
